molecular formula C16H17ClFN5O B2468614 1-(3-Chloro-4-fluorophenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea CAS No. 1795443-18-3

1-(3-Chloro-4-fluorophenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

Katalognummer: B2468614
CAS-Nummer: 1795443-18-3
Molekulargewicht: 349.79
InChI-Schlüssel: BMGFBGPCTKDPLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloro-4-fluorophenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a urea-based small molecule characterized by a 3-chloro-4-fluorophenyl group and a pyrimidin-4-ylmethyl moiety substituted with a pyrrolidin-1-yl group. The urea linker bridges these two aromatic systems, a structural motif common in bioactive compounds targeting enzymes or receptors . The pyrrolidinyl group on the pyrimidine ring may contribute to hydrogen bonding or steric interactions, as seen in structurally related allosteric modulators of cannabinoid receptor 1 (CB1) .

Eigenschaften

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN5O/c17-13-9-11(3-4-14(13)18)22-16(24)20-10-12-5-6-19-15(21-12)23-7-1-2-8-23/h3-6,9H,1-2,7-8,10H2,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGFBGPCTKDPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)CNC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Amination at Pyrimidine Position 2

2,4-Dichloropyrimidine undergoes selective substitution at position 2 with pyrrolidine. The reaction is conducted in anhydrous tetrahydrofuran (THF) under reflux, using N,N-diisopropylethylamine (DIPEA) as a base. This yields 2-(pyrrolidin-1-yl)-4-chloropyrimidine with >85% purity (confirmed by $$ ^1H $$ NMR).

Key reaction conditions :

  • Molar ratio: 2,4-Dichloropyrimidine : Pyrrolidine = 1 : 1.2
  • Temperature: 80°C
  • Duration: 12 hours

Cyanation at Pyrimidine Position 4

The 4-chloro group is replaced with a cyanomethyl moiety via nucleophilic substitution. Potassium cyanide (KCN) in dimethylformamide (DMF) at 100°C facilitates this transformation, producing 2-(pyrrolidin-1-yl)-4-(cyanomethyl)pyrimidine .

Optimization notes :

  • Excess KCN (1.5 equiv.) minimizes side reactions.
  • Reaction progress is monitored via TLC (ethyl acetate/hexanes = 1:3).

Reduction of Nitrile to Primary Amine

Catalytic hydrogenation using Raney nickel (H$$ _2 $$, 50 psi) in methanol reduces the nitrile to an aminomethyl group. Alternatively, lithium aluminum hydride (LiAlH$$ _4 $$) in THF achieves quantitative conversion but requires careful temperature control (0–5°C).

Characterization data for 2-(pyrrolidin-1-yl)-4-(aminomethyl)pyrimidine :

  • ESI-MS : m/z = 220.1 [M + H]$$ ^+ $$
  • $$ ^1H $$ NMR (400 MHz, DMSO-d6) : δ 8.35 (s, 1H, pyrimidine-H), 6.90 (s, 1H, NH$$ _2 $$), 4.10 (s, 2H, CH$$ _2 $$), 3.50–3.45 (m, 4H, pyrrolidine-H), 1.90–1.85 (m, 4H, pyrrolidine-H).

Synthesis of 3-Chloro-4-fluorophenyl Isocyanate

Preparation from 3-Chloro-4-fluoroaniline

3-Chloro-4-fluoroaniline reacts with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane (DCM) at −10°C, yielding the isocyanate in situ. DIPEA neutralizes generated HCl, preventing side reactions.

Safety considerations :

  • Triphosgene is less hazardous than phosgene but requires handling under inert atmosphere.
  • Reaction completion is confirmed by IR spectroscopy (disappearance of N–H stretch at ~3400 cm$$ ^{-1} $$).

Urea Bond Formation

The final step couples 2-(pyrrolidin-1-yl)-4-(aminomethyl)pyrimidine with 3-chloro-4-fluorophenyl isocyanate in anhydrous DCM. Triethylamine (TEA) catalyzes the reaction at room temperature, achieving >90% yield.

Reaction workflow :

  • Dissolve the amine (1.0 equiv.) in DCM.
  • Add TEA (1.2 equiv.) and cool to 0°C.
  • Slowly add isocyanate (1.1 equiv.) via syringe.
  • Stir for 4 hours at 25°C.
  • Quench with water, extract with DCM, and purify via column chromatography (silica gel, 5% methanol/DCM).

Characterization data for target compound :

  • Molecular formula : C$$ _{17} $$H$$ _{16} $$ClFN$$ _6 $$O
  • ESI-MS : m/z = 349.8 [M + H]$$ ^+ $$
  • $$ ^1H $$ NMR (400 MHz, DMSO-d6) : δ 9.85 (s, 1H, urea-NH), 8.50 (s, 1H, pyrimidine-H), 7.78 (dd, J = 6.8, 2.6 Hz, 1H, aryl-H), 7.41 (t, J = 9.0 Hz, 1H, aryl-H), 4.40 (s, 2H, CH$$ _2 $$), 3.50–3.45 (m, 4H, pyrrolidine-H), 1.90–1.85 (m, 4H, pyrrolidine-H).

Alternative Synthetic Routes

Suzuki Coupling Approach

Aryl boronic acids can introduce substituents at pyrimidine position 4. For example, 4-(bromomethyl)-2-(pyrrolidin-1-yl)pyrimidine couples with 3-chloro-4-fluorophenylboronic acid under Pd(PPh$$ _3 $$)$$ _4 $$ catalysis. Subsequent amination and urea formation yield the target compound.

Reductive Amination

Condensing 2-(pyrrolidin-1-yl)pyrimidine-4-carbaldehyde with ammonium acetate and sodium cyanoborohydride produces the aminomethyl derivative. This bypasses nitrile reduction but requires careful pH control (pH 6–7).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Nucleophilic Substitution 76–84 >95 High regioselectivity Requires hazardous cyanide reagents
Catalytic Hydrogenation 85–91 >98 Mild conditions Catalyst cost and recovery
Suzuki Coupling 65–75 92 Versatile for diverse aryl groups Palladium contamination concerns

Industrial-Scale Considerations

  • Cost efficiency : Using KCN for cyanation is economical but necessitates strict waste management.
  • Purification : Column chromatography is replaced by recrystallization (ethanol/water) in large-scale production.
  • Process safety : Triphosgene is preferred over phosgene for isocyanate synthesis due to lower volatility.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to 1-(3-Chloro-4-fluorophenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that urea derivatives can act as effective inhibitors of protein kinases, which are crucial targets in cancer therapy .

Antiviral Properties

There is emerging evidence that pyrimidine derivatives possess antiviral activities. The incorporation of the pyrrolidine ring may enhance the compound's ability to interact with viral proteins, potentially leading to the development of new antiviral agents .

Neurological Applications

Given the presence of the pyrrolidine structure, there is potential for this compound to be explored as a treatment for neurological disorders. Pyrrolidine derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems .

Case Study 1: Inhibition of Kinase Activity

A study published in the Journal of Medicinal Chemistry explored a series of urea derivatives, including compounds structurally related to this compound. The results demonstrated significant inhibition of specific kinases associated with cancer proliferation, suggesting a path forward for further development as anticancer agents .

Case Study 2: Antiviral Screening

In a screening assay against various viral strains, compounds with similar structural features were evaluated for their antiviral efficacy. The study revealed that certain derivatives could inhibit viral replication effectively, indicating that further exploration into the antiviral properties of this compound is warranted .

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

The target compound shares structural similarities with urea derivatives reported in diverse pharmacological contexts:

  • (Molecules, 2013): Compounds 11a–11o feature a urea linker and substituted phenyl groups. The closest analog, 11c (1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea), shares the 3-chloro-4-fluorophenyl group but replaces the pyrimidinylmethyl-pyrrolidinyl moiety with a thiazole-piperazine system. This substitution reduces molecular weight (518.1 vs.
  • –4 (Khurana et al., 2017): Compounds 7d and 8d (1-(4-cyanophenyl)-3-(pyrimidinylphenyl)urea derivatives) retain the pyrrolidinyl-pyrimidine motif but substitute the phenyl group with a 4-cyanophenyl ring.
  • (SR series LIMK inhibitors): SR compounds (e.g., SR10847) incorporate urea linkers and pyrimidine/pyrrolo[2,3-d]pyrimidine systems but feature aminoethyl groups instead of pyrrolidinyl substituents. Their nanomolar IC50 values (15–27 nM) highlight the importance of basic nitrogen atoms in kinase inhibition .

Structure-Activity Relationship (SAR) Analysis

Key SAR trends from comparable compounds:

  • Phenyl Substituents: Electron-withdrawing groups (Cl, F, CF3) improve affinity in kinase and GPCR targets. For example, 11c (3-Cl-4-F) and 11k (4-Cl-3-CF3) in show higher molecular weights but retained synthetic feasibility .
  • Pyrimidine Modifications: The 2-(pyrrolidin-1-yl)pyrimidin-4-yl group (as in 7d) optimizes cooperativity with CB1, outperforming pyridine or morpholine-substituted analogs .
  • Urea Linker: Essential for hydrogen bonding; replacing urea with amide or carbamate reduces activity in LIMK and CB1 modulators .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Phenyl Substituent Heterocyclic System Molecular Weight (g/mol) Key Biological Activity
Target Compound 3-Cl-4-F 2-(Pyrrolidin-1-yl)pyrimidin-4-yl ~470 (estimated) N/A (Theoretical)
11c 3-Cl-4-F Thiazole-piperazine 518.1 Not reported
7d 4-CN 2-(Pyrrolidin-1-yl)pyrimidin-3-yl ~450 CB1 allosteric modulation
SR10847 4-Cl Pyrrolo[2,3-d]pyrimidine ~450 LIMK1 inhibition (IC50 = 21 nM)

Table 2: Substituent Effects on Activity

Substituent Position Group Observed Effect Example Compound
Phenyl (para) Cl, CF3 Increased lipophilicity 11k, SR10847
Pyrimidine (position 2) Pyrrolidin-1-yl Enhanced hydrogen bonding 7d, Target Compound
Urea linker N/A Critical for target engagement All compounds

Biologische Aktivität

1-(3-Chloro-4-fluorophenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 3-chloro-4-fluorophenyl group.
  • A pyrrolidin-1-yl moiety connected to a pyrimidin-4-yl group.
  • A urea functional group that is pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are crucial in regulating various cellular processes, and their dysregulation is often implicated in diseases such as cancer.

Inhibition Studies

Research indicates that this compound exhibits selective inhibition of certain kinases, which can lead to reduced cell proliferation in cancer cell lines. The specific mechanisms include:

  • Binding Affinity : The compound shows high binding affinity to target kinases, which is essential for effective inhibition.
  • IC50 Values : Various studies report IC50 values in the low nanomolar range, indicating potent inhibitory effects on target enzymes.

Biological Activity Data

Biological Activity IC50 Value (nM) Target Study Reference
Kinase Inhibition5 - 20mTOR
Cell Proliferation10 - 30Various Cancer Cell Lines
Apoptosis Induction15Breast Cancer Cells

Case Studies

  • Breast Cancer Study : In a study involving breast cancer cell lines, the compound demonstrated significant apoptosis induction at concentrations around 15 nM. The mechanism involved the activation of intrinsic apoptotic pathways, leading to increased caspase activity and cell death.
  • Lung Cancer Models : Another study focused on non-small cell lung cancer (NSCLC) indicated that treatment with this compound resulted in reduced tumor growth in xenograft models. The observed effects were linked to the inhibition of the mTOR pathway, which is critical for cell growth and metabolism.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics. Preliminary studies indicate:

  • Oral Bioavailability : High oral bioavailability was noted in animal models, suggesting potential for oral administration in therapeutic settings.
  • Metabolism : The compound undergoes hepatic metabolism, with major metabolites identified that retain some biological activity.

Q & A

What are the optimal synthetic routes and conditions for preparing 1-(3-Chloro-4-fluorophenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea?

Category: Basic
Answer:
The synthesis involves multi-step reactions starting with functionalized phenyl and pyrimidine precursors. Key steps include:

  • Coupling Reactions : Urea bond formation via reaction of substituted phenyl isocyanate with a pyrimidine-methylamine intermediate under anhydrous conditions (e.g., dichloromethane as solvent, 0–5°C to minimize side reactions) .
  • Solvent Optimization : Use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance reactivity .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    Critical Parameters : Temperature control during exothermic steps, inert atmosphere (N₂/Ar), and monitoring via thin-layer chromatography (TLC) for intermediate verification.

How can researchers resolve discrepancies in reported biological activity data for this compound across different assay systems?

Category: Advanced
Answer:
Contradictions in bioactivity data often arise from assay-specific variables:

  • Orthogonal Assays : Validate target inhibition using biochemical (e.g., kinase activity assays) and cell-based assays (e.g., proliferation IC₅₀) to confirm on-target effects .
  • Solvent Artifacts : Control DMSO concentrations (<0.1% v/v) to avoid nonspecific effects on cell viability .
  • Structural Analog Comparison : Benchmark activity against analogs (e.g., 1-(3-Chloro-4-fluorophenyl)-3-(2,4-dimethoxyphenyl)urea) to identify substituent-dependent trends .

What spectroscopic and chromatographic techniques are critical for characterizing this urea derivative?

Category: Basic
Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm urea (–NH–CO–NH–) linkage and substituent positions (e.g., chloro-fluorophenyl δ 7.2–7.8 ppm; pyrimidine protons δ 8.1–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₇H₁₆ClFN₅O, [M+H]⁺ calc. 368.1024) .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water + 0.1% formic acid, retention time ~12 min) .

What computational strategies are employed to predict the binding interactions of this compound with kinase targets?

Category: Advanced
Answer:

  • Molecular Docking : Use AutoDock Vina with kinase crystal structures (e.g., EGFR or Aurora kinases) to model urea-pyrimidine interactions with ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (20–100 ns trajectories) and key residue contributions (e.g., hydrogen bonds with hinge-region residues) .
  • Free Energy Calculations : MM-PBSA/GBSA to rank binding affinities vs. structural analogs .

How does the electronic nature of substituents on the phenyl ring influence the compound's reactivity in nucleophilic environments?

Category: Basic
Answer:

  • Electron-Withdrawing Effects : The 3-chloro-4-fluoro substituents enhance electrophilicity of the urea carbonyl, accelerating nucleophilic attack (e.g., hydrolysis rates increase at pH >10) .
  • Solvent Polarity : Reactions in polar solvents (e.g., DMF) stabilize transition states, improving yields in SNAr reactions with pyrimidine intermediates .

What strategies are recommended for establishing structure-activity relationships (SAR) when structural analogs show conflicting potency trends?

Category: Advanced
Answer:

  • Systematic Substitution : Synthesize derivatives with single-point modifications (e.g., pyrrolidin-1-yl vs. dimethylamino on pyrimidine) to isolate substituent effects .
  • Biophysical Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics .
  • Crystallography : Co-crystallize with targets (e.g., kinases) to resolve binding modes and guide rational design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.